molecular formula C8H9N5 B8636867 4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine

4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine

Cat. No. B8636867
M. Wt: 175.19 g/mol
InChI Key: DGDRQCAILRZLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

4-methyl-6-(triazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C8H9N5/c1-6-4-7(9)12-8(5-6)13-10-2-3-11-13/h2-5H,1H3,(H2,9,12)

InChI Key

DGDRQCAILRZLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N2N=CC=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 1:1 regioisomeric mixture of N-benzyl-4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine (316 mg, 1.19 mmol) and N-benzyl-4-methyl-6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine (316 mg, 1.19 mmol) from the previous step was dissolved in methanol (10 mL). Hydrochloric acid (37% in water, 1.96 mL, 23.8 mmol) and palladium on carbon (127 mg, 0.119 mmol, 10 wt %) were added. The flask was fitted with a hydrogen balloon and evacuated and backfilled with hydrogen (3×). The reaction mixture was stirred under an atmosphere of hydrogen for 14 hours. The reaction mixture was filtered, diluted with sodium hydroxide (1.0 M in water, 30 mL, 30 mmol), and extracted with ethyl acetate (3×). The combined organics were dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by silica gel chromatography (25-50% ethyl acetate/hexanes, linear gradient) afforded 4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine. MS ESI calc'd. for C8H10N5 [M+H]+ 176. found 176. 1H NMR (500 MHz, CD3OD) δ 7.93 (s, 2H), 7.11 (s, 1H), 6.40 (s, 1H), 2.30 (s, 3H).
Name
N-benzyl-4-methyl-6-(2H-1,2,3-triazol-2-yl)pyridin-2-amine
Quantity
316 mg
Type
reactant
Reaction Step One
Name
N-benzyl-4-methyl-6-(1H-1,2,3-triazol-1-yl)pyridin-2-amine
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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